2-(2-Nitrophenyl)-1-phenyl-ethanol
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Overview
Description
2-(2-Nitrophenyl)-1-phenyl-ethanol is an organic compound characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, and a hydroxyl group (-OH) attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-1-phenyl-ethanol typically involves the reduction of 2-(2-nitrophenyl)-1-phenylethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amino group, followed by further chemical modifications to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)-1-phenyl-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(2-Nitrophenyl)-1-phenylethanone or 2-(2-Nitrophenyl)acetaldehyde.
Reduction: 2-(2-Aminophenyl)-1-phenyl-ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Nitrophenyl)-1-phenyl-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-1-phenyl-ethanol involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the enzyme PqsD in Pseudomonas aeruginosa, which is involved in the biosynthesis of signal molecules for bacterial communication . This inhibition disrupts quorum sensing and biofilm formation, making it a potential anti-infective agent.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenylacetic acid: Contains a nitro group and a carboxylic acid group attached to a phenyl ring.
2-Nitrobenzyl alcohol: Contains a nitro group and a hydroxyl group attached to a benzyl ring.
1-(2-Nitrophenyl)ethanol: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
2-(2-Nitrophenyl)-1-phenyl-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(2-nitrophenyl)-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-9,14,16H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOGBKZUVNQUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=C2[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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